molecular formula Cl3Cr<br>CrCl3 B056821 Chromium(III) chloride hexahydrate CAS No. 10060-12-5

Chromium(III) chloride hexahydrate

Cat. No. B056821
M. Wt: 158.35 g/mol
InChI Key: QSWDMMVNRMROPK-UHFFFAOYSA-K
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Patent
US05702930

Procedure details

Aqueous chromium trichloride hexahydrate solution (23.95 g, 0.09 mol of Cr in 63 ml of water/was added dropwise over a period of 3.5 hours to an ammonium picolinate solution (271.4 g; 0.325 mol; 16.8%), pH 7.1, 73° C. in a 500 ml flask. The resulting violet solution was stirred for a further 1 hour and then slowly cooled to 3° C. After the red solid which had formed had settled out, the upper blue phase was decanted off. The solid was suspended in 100 ml of water for 30 min., and decantation was repeated. After a second suspension in 50 ml of water (30 min.), the solid was filtered off with suction and dried at 50° C. in vacuo. 33.64 g of dark red crystals was obtained (90 percent yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cr
Quantity
23.95 g
Type
reactant
Reaction Step One
Name
ammonium picolinate
Quantity
271.4 g
Type
reactant
Reaction Step One
Name
Quantity
63 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3:10].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([O-:19])=[O:18].[NH4+]>O>[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([O-:19])=[O:18].[Cr+3:10].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([O-:19])=[O:18].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([O-:19])=[O:18] |f:0.1.2.3.4.5.6.7.8.9,10.11,13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cr+3]
Name
Cr
Quantity
23.95 g
Type
reactant
Smiles
Name
ammonium picolinate
Quantity
271.4 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)[O-].[NH4+]
Name
Quantity
63 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
The resulting violet solution was stirred for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the red solid which had formed
CUSTOM
Type
CUSTOM
Details
the upper blue phase was decanted off
WAIT
Type
WAIT
Details
The solid was suspended in 100 ml of water for 30 min.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After a second suspension in 50 ml of water (30 min.), the solid was filtered off with suction
Duration
30 min
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)[O-].[Cr+3].N1=C(C=CC=C1)C(=O)[O-].N1=C(C=CC=C1)C(=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 33.64 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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